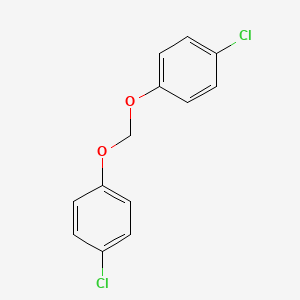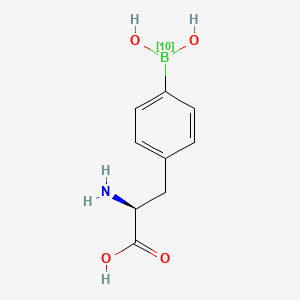
1,4-Bis(trichloromethyl)benzene
概要
説明
1,4-Bis(trichloromethyl)benzene is an organic compound with the formula C6H4(CCl3)2 . It is a white solid that is prepared industrially by chlorination of para-xylene .
Synthesis Analysis
This compound is synthesized industrially by the chlorination of para-xylene . The synthesis optimization of similar compounds has been studied, with factors such as molar ratio of raw materials, reaction temperature, reaction time, and nitrogen rate being considered .Molecular Structure Analysis
The molecular formula of 1,4-Bis(trichloromethyl)benzene is C8H4Cl6, and it has a molecular weight of 312.835 . The IUPAC Standard InChI is InChI=1S/C8H4Cl6/c9-7(10,11)5-1-2-6(4-3-5)8(12,13)14/h1-4H .Chemical Reactions Analysis
1,4-Bis(trichloromethyl)benzene reacts with terephthalic acid to give terephthaloyl chloride, a precursor to Kevlar . It also reacts with sulfur dioxide to give the same acid chloride and thionyl chloride . Additionally, it reacts with hydrogen fluoride in 1,2-dichloroethane to form 1,4-bis(chlorodifluoromethyl)benzene in a yield of 79% .Physical And Chemical Properties Analysis
1,4-Bis(trichloromethyl)benzene is a white solid with a density of 1.778 g/cm3 . It has a melting point of 108–110 °C and a boiling point of 213 °C .科学的研究の応用
Organic Synthesis
1,4-Bis(trichloromethyl)benzene is used as a reagent in organic synthesis . It is particularly used in chlorination reactions .
Production of Terephthaloyl Chloride
This compound reacts with terephthalic acid to produce terephthaloyl chloride . Terephthaloyl chloride is a precursor to Kevlar, a high-strength material used in various applications such as bulletproof vests and sports equipment .
Reaction with Sulfur Dioxide
1,4-Bis(trichloromethyl)benzene also reacts with sulfur dioxide to give the same acid chloride and thionyl chloride . This reaction is significant in the field of industrial chemistry .
Production of 1,4-bis(chlorodifluoromethyl)benzene
It reacts with hydrogen fluoride in 1,2-dichloroethane to form 1,4-bis(chlorodifluoromethyl)benzene in a yield of 79% . This compound has potential applications in the field of fluorine chemistry .
Pesticide and Antimicrobial Applications
1,4-Bis(trichloromethyl)benzene can be used as a common pesticide and antimicrobial agent . It has been found to be effective against a variety of pests and pathogens .
Chromatography
This compound is used in chromatography, specifically in the separation of 1,4-Bis(trichloromethyl)benzene on Newcrom R1 HPLC column . This application is significant in analytical chemistry for the separation and identification of compounds .
Safety and Hazards
作用機序
Target of Action
1,4-Bis(trichloromethyl)benzene is an organic compound that primarily targets terephthalic acid . This compound plays a crucial role in the synthesis of terephthaloyl chloride , a precursor to Kevlar .
Mode of Action
The compound interacts with its target, terephthalic acid, through a chlorination reaction . This interaction results in the formation of terephthaloyl chloride . It also reacts with sulfur dioxide to give the same acid chloride and thionyl chloride .
Biochemical Pathways
The biochemical pathway involved in the action of 1,4-Bis(trichloromethyl)benzene is the chlorination of para-xylene . This pathway leads to the downstream production of terephthaloyl chloride, a key component in the manufacture of Kevlar .
Pharmacokinetics
Given its industrial usage and chemical properties, it’s likely that its bioavailability is influenced by factors such as its physical state (a white solid ), density (1.778 g/cm³ ), and boiling point (213 °C ).
Result of Action
The molecular result of the action of 1,4-Bis(trichloromethyl)benzene is the formation of terephthaloyl chloride Due to its strong electron affinity, it can easily undergo electrophilic substitution reactions .
特性
IUPAC Name |
1,4-bis(trichloromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl6/c9-7(10,11)5-1-2-6(4-3-5)8(12,13)14/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEKOJQFKOIXMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(Cl)(Cl)Cl)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7026366 | |
| Record name | 1,4-Bis(trichloromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7026366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Slightly yellow fine crystals; [MSDSonline] | |
| Record name | 1,4-Bis(trichloromethyl)benzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7535 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00102 [mmHg] | |
| Record name | 1,4-Bis(trichloromethyl)benzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7535 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,4-Bis(trichloromethyl)benzene | |
Color/Form |
CRYSTALS FROM HEXANE OR ETHER | |
CAS RN |
68-36-0 | |
| Record name | 1,4-Bis(trichloromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Bis(trichloromethyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068360 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bitriben | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41883 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,4-bis(trichloromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Bis(trichloromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7026366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-bis(trichloromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.624 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXACHLOROPARAXYLENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42CH2735EU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,4-BIS(TRICHLOROMETHYL)BENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5202 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
108-110 °C | |
| Record name | 1,4-BIS(TRICHLOROMETHYL)BENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5202 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1,4-Bis(trichloromethyl)benzene in polymer synthesis?
A: 1,4-Bis(trichloromethyl)benzene serves as a valuable monomer in the synthesis of high molecular weight poly(phenylenebenzobisoxazole) (PBO). This polymerization reaction occurs in polyphosphoric acid (PPA) or a mixture of PPA and methanesulfonic acid, utilizing 1,3-diamino-4,6-dihydroxybenzene dihydrochloride as the co-monomer. [] Notably, the trichloromethyl groups of 1,4-Bis(trichloromethyl)benzene exhibit insensitivity to moisture, simplifying handling procedures. []
Q2: Can 1,4-Bis(trichloromethyl)benzene be used to produce terephthaloyl chloride?
A: Yes, a recently developed method utilizes 1,4-Bis(trichloromethyl)benzene as a precursor for terephthaloyl chloride synthesis. [] This approach involves reacting 1,4-Bis(trichloromethyl)benzene with p-phthalic acid in the presence of a catalyst. The reaction proceeds with the release of hydrogen chloride and yields terephthaloyl chloride upon vacuum distillation. This method boasts advantages like easily accessible raw materials, low cost, and straightforward tail gas treatment, making it suitable for industrial production. []
Q3: How does 1,4-Bis(trichloromethyl)benzene influence the efficiency of ketones and quinones in polymers?
A: Studies demonstrate that incorporating 1,4-Bis(trichloromethyl)benzene into polymers like polystyrene (PS) or poly(methyl methacrylate) (PMMA) containing benzophenone or anthraquinones significantly enhances the rate of alkyl radical accumulation, oxygen absorption, and carbonyl group accumulation upon UV irradiation. [] This synergistic effect, observed both in vacuum and air, depends on the concentration and ratio of the components, as well as the UV radiation spectrum. The mechanism proposes that 1,4-Bis(trichloromethyl)benzene promotes radical escape from the cage during the decomposition of halogenomethylaromatic compounds induced by primary radical pairs. []
Q4: Is there any structural information available about 1,4-Bis(trichloromethyl)benzene?
A: Crystallographic studies reveal that 1,4-Bis(trichloromethyl)benzene crystallizes in the triclinic system with the space group P1. [] The crystal structure provides insights into the arrangement of the trichloromethyl groups relative to the benzene ring.
Q5: What is the role of 1,4-Bis(trichloromethyl)benzene in studying singlet-excitation migration?
A: 1,4-Bis(trichloromethyl)benzene acts as a quencher of singlet-excited states in studies investigating excitation migration in liquids. Research using alkylnaphthalenes as solvents found that 1,4-Bis(trichloromethyl)benzene quenches the singlet-excited states of solvent molecules more efficiently than solute molecules like dibenz[a,c]anthracene. [] These findings contribute to understanding energy transfer processes in solution.
Q6: Are there any known toxicological concerns associated with 1,4-Bis(trichloromethyl)benzene?
A: While detailed toxicological data might require further investigation, a study in Russian [] explored the toxicity of 1,4-Bis(trichloromethyl)benzene, highlighting the importance of understanding its potential health effects.
Q7: Can you provide information on the analytical methods used to study 1,4-Bis(trichloromethyl)benzene?
A: While specific analytical methods were not extensively detailed in the provided abstracts, techniques like UV-Vis spectroscopy are likely employed to monitor reactions involving 1,4-Bis(trichloromethyl)benzene. [] Additionally, techniques like gas chromatography and mass spectrometry could be used to analyze the products and intermediates formed in reactions involving this compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















